molecular formula C11H12F3NO B12086979 3-Cyclobutoxy-5-(trifluoromethyl)aniline

3-Cyclobutoxy-5-(trifluoromethyl)aniline

Cat. No.: B12086979
M. Wt: 231.21 g/mol
InChI Key: NAGUZKFUHGKRDX-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a cyclobutoxy group and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

The synthesis of 3-Cyclobutoxy-5-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to produce 3,5-difluoronitrobenzene. This intermediate is then subjected to reduction reactions to yield 3,5-difluoroaniline.

Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

3-Cyclobutoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclobutoxy-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclobutoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 3-Cyclobutoxy-5-(trifluoromethyl)aniline include:

The uniqueness of this compound lies in its combination of the cyclobutoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-cyclobutyloxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8(15)6-10(5-7)16-9-2-1-3-9/h4-6,9H,1-3,15H2

InChI Key

NAGUZKFUHGKRDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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